5-Bromo-1H-1,2,4-triazole hydrochloride
Description
Properties
Molecular Formula |
C2H3BrClN3 |
|---|---|
Molecular Weight |
184.42 g/mol |
IUPAC Name |
5-bromo-1H-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C2H2BrN3.ClH/c3-2-4-1-5-6-2;/h1H,(H,4,5,6);1H |
InChI Key |
SPVRZMBENWOYTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)Br.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Tautomeric Variations
Bromo-substituted 1,2,4-triazoles exhibit tautomerism, which influences their stability and reactivity. For 5-bromo-1H-1,2,4-triazole, the tautomeric forms include:
- 3-Bromo-1H-1,2,4-triazole (8a)
- 3-Bromo-4H-1,2,4-triazole (8b)
- 5-Bromo-1H-1,2,4-triazole (8c)
Theoretical studies indicate that 8b is the most stable tautomer, while 8a and 8c have similar energies . This stability impacts synthetic pathways and reactivity in further functionalization.
Table 1: Key Structural Analogs and Similarity Scores
| Compound Name | CAS Number | Similarity Score | Key Differences |
|---|---|---|---|
| 5-Bromo-1-methyl-1H-1,2,4-triazole | 16681-72-4 | 0.85 | Methyl group at N1 position |
| 3-Bromo-1-methyl-1H-1,2,4-triazole | 56616-91-2 | 0.79 | Bromine at C3, methyl at N1 |
| 5-Bromo-1H-1,2,4-triazol-3-amine | 389122-08-1 | 0.62 | Amino group at C3 |
| 5-Bromo-3-(methylthio)-1H-1,2,4-triazole | 15777-62-5 | N/A | Methylthio group at C3 |
The methyl-substituted analogs (e.g., 16681-72-4) show increased lipophilicity compared to the parent compound, which may enhance membrane permeability in biological systems .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | 5-Bromo-1H-1,2,4-triazole HCl | 5-Bromo-1-methyl-1H-1,2,4-triazole | 3-Bromo-1-methyl-1H-1,2,4-triazole |
|---|---|---|---|
| Solubility (Polar Solvents) | High (due to HCl salt) | Moderate | Moderate |
| Melting Point | Not reported | Not reported | Not reported |
| Stability in Solution | Stable (crystalline form) | Stable | Stable |
The hydrochloride salt form significantly enhances water solubility, making it preferable for drug formulation compared to neutral analogs .
Antimicrobial Activity :
- The title compound’s analog, 2-bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone, demonstrates notable antimicrobial activity due to its planar triazole ring and halogen substituents, which facilitate target binding .
- Methylthio-substituted derivatives (e.g., 15777-62-5) exhibit modified activity profiles, with sulfur enhancing interactions with metalloenzymes .
Key Research Findings
- Structural Insights : X-ray crystallography of related bromo-triazoles reveals dihedral angles (e.g., 84.86° between benzene and triazole rings in ), influencing molecular packing and intermolecular interactions.
- Stability : While crystalline forms are stable, solution-phase stability varies; hemiaminal triazole derivatives decompose slowly in DMSO, suggesting solvent-dependent behavior .
- Safety : Safety data sheets for analogs like 5-bromo-3-(methylthio)-1H-1,2,4-triazole recommend precautions for inhalation and skin contact, implying similar handling requirements for the hydrochloride form .
Preparation Methods
Direct Bromination of 1H-1,2,4-triazole
The classical approach to synthesize 5-bromo-1H-1,2,4-triazole involves direct electrophilic bromination of 1H-1,2,4-triazole under controlled conditions. The bromination typically targets the 5-position on the triazole ring due to electronic and steric factors.
-
- Brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS)
- Solvents: polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM)
- Temperature control (often 0°C to room temperature) to avoid over-bromination
- Acidic conditions to facilitate formation of the hydrochloride salt post-bromination
-
- Dissolve 1H-1,2,4-triazole in an appropriate solvent.
- Add brominating agent slowly under cooling.
- Stir the reaction mixture until completion (monitored by TLC or HPLC).
- Quench and isolate the product by acidification with hydrochloric acid to form the hydrochloride salt.
- Purify by recrystallization or chromatography.
-
- Yields typically range from 50% to 80% depending on reaction scale and conditions.
- Purity is enhanced by recrystallization from ethanol or ethyl acetate.
Copper-Catalyzed Coupling Reactions Involving 3-Bromo-1H-1,2,4-triazole
An alternative synthetic route involves the use of copper(I) iodide as a catalyst in coupling reactions where 3-bromo-1H-1,2,4-triazole is a key intermediate. Although this method primarily targets substituted triazole derivatives, it provides insights into preparation and handling of bromotriazoles.
| Parameter | Details |
|---|---|
| Starting material | 3-Bromo-1H-1,2,4-triazole |
| Catalyst | Copper(I) iodide (CuI) |
| Base | Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) |
| Solvent | Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) |
| Temperature | 100–130°C |
| Reaction time | 18–20 hours |
| Atmosphere | Inert (nitrogen) |
-
- In a nitrogen-purged flask, mix 3-bromo-1H-1,2,4-triazole, CuI, and Cs2CO3.
- Add DMSO and aryl iodide substrate.
- Heat at 100°C for 20 hours.
- Cool, dilute with ethyl acetate, filter through Celite®, wash, and extract.
- Purify by flash chromatography.
-
- Around 70–75% for arylated products derived from 3-bromo-1H-1,2,4-triazole.
This method demonstrates the stability and reactivity of bromotriazole intermediates under copper-catalyzed conditions but is more relevant for derivatives than direct preparation of the hydrochloride salt.
Base-Promoted Substitution Reactions in DMF
5-Bromo-1H-1,2,4-triazole can be synthesized or further derivatized via nucleophilic substitution reactions in polar aprotic solvents such as DMF, using bases like potassium carbonate or sodium hydride.
| Parameter | Details |
|---|---|
| Base | Potassium carbonate (K2CO3) or sodium hydride (NaH) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 0°C to room temperature |
| Reaction time | 2.5 hours |
| Workup | Extraction with ethyl acetate, washing, drying |
-
- The bromotriazole is added to a mixture of base and substrate in DMF under cooling.
- Stirring under ice bath conditions for controlled reaction.
- Quenching with aqueous solution followed by extraction and chromatographic purification.
Pyridine and Copper(II) Acetate Mediated Coupling
A notable method involves the use of copper(II) acetate and pyridine in dichloromethane for coupling reactions with 3-bromo-1H-1,2,4-triazole, yielding substituted triazole derivatives.
| Parameter | Details |
|---|---|
| Catalyst | Copper(II) acetate |
| Base | Pyridine |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature (20°C) |
| Reaction time | 72 hours (3 days) |
| Molecular sieves | 4Å molecular sieve to remove moisture |
Summary Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct bromination | Br2 or NBS, acidic medium | 0°C to RT | Few hours | 50–80 | Followed by acidification to HCl salt |
| Copper(I) iodide catalysis | CuI, Cs2CO3, DMSO, inert atmosphere | 100–130°C | 18–20 h | ~72 | Used for substituted triazoles |
| Base-promoted substitution | K2CO3 or NaH, DMF | 0°C to RT | 2.5 h | 60–75 | Under cooling, followed by extraction |
| Copper(II) acetate & pyridine | Cu(OAc)2, pyridine, DCM, molecular sieves | 20°C | 72 h | 38–50 | For arylation of bromotriazoles |
Research Findings and Notes
- The bromination of the 1,2,4-triazole ring is regioselective for the 5-position due to electronic effects on the triazole ring nitrogen atoms.
- The hydrochloride salt form is typically obtained by acidification after bromination or during workup to improve compound stability and crystallinity.
- Copper-catalyzed coupling reactions involving 3-bromo-1H-1,2,4-triazole are well-established for synthesizing aryl-substituted triazoles, demonstrating the utility of the bromotriazole intermediate.
- Reaction conditions such as temperature, solvent choice, and base significantly influence yield and purity.
- Purification is generally achieved by silica gel chromatography or recrystallization, with solvents chosen based on solubility profiles.
Q & A
Q. Q1. What are the optimal synthetic routes for 5-Bromo-1H-1,2,4-triazole hydrochloride, and how do reaction conditions influence yield?
A1.
- Synthetic Routes :
- Cyclization of Precursors : Reacting 1-methyl-1H-1,2,4-triazole with brominating agents (e.g., NBS or HBr) under controlled conditions.
- Substitution Reactions : Bromination of pre-functionalized triazoles, such as replacing chloromethyl groups with bromine using NaBr or KBr in polar aprotic solvents like DMF .
- Critical Conditions :
- Temperature : Reactions often require reflux (80–120°C) to ensure complete conversion.
- Catalysts : Copper(I) iodide or Pd catalysts enhance coupling reactions (e.g., Suzuki reactions) for derivatives .
- Solvents : DMF or acetonitrile improves solubility and reaction efficiency.
- Yield Optimization : Purification via column chromatography (silica gel, chloroform/methanol eluent) typically achieves >80% purity .
Advanced Reactivity and Mechanism
Q. Q2. How does the bromine substituent influence nucleophilic substitution reactions in 5-Bromo-1H-1,2,4-triazole derivatives compared to chloro analogs?
A2.
- Reactivity Trends :
- Bromine as a Leaving Group : Bromine’s lower electronegativity (vs. chlorine) facilitates nucleophilic displacement, enabling faster SN2 reactions with amines or thiols .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl groups) at adjacent positions can hinder substitution, requiring elevated temperatures or prolonged reaction times .
- Mechanistic Insights :
Structural Characterization Challenges
Q. Q3. What spectroscopic and crystallographic methods resolve tautomeric forms of bromo-substituted 1,2,4-triazoles?
A3.
- Tautomer Identification :
- NMR : H and C NMR distinguish tautomers (e.g., 5-bromo vs. 3-bromo) via chemical shift differences in ring protons (δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolves exact substitution patterns and dihedral angles (e.g., 84.86° between triazole and aryl rings in related compounds) .
- DFT Calculations : Predict relative stability; 5-bromo tautomers are often more stable than 3-bromo isomers due to resonance stabilization .
Biological Activity Evaluation
Q. Q4. What in vitro models assess the anticancer potential of 5-Bromo-1H-1,2,4-triazole derivatives, and how do structural modifications affect activity?
A4.
- Assay Systems :
- Structure-Activity Relationships :
- Substituent Effects : Trifluoromethyl groups enhance lipophilicity and membrane permeability, improving IC by ~40% .
- Bromine Positioning : 5-Bromo derivatives exhibit higher cytotoxicity than 3-bromo isomers due to improved target binding .
Data Interpretation and Contradictions
Q. Q5. How can researchers reconcile discrepancies in reported biological activities of structurally similar triazole compounds?
A5.
- Key Factors :
- Purity and Isomerism : Impurities or undetected tautomers (e.g., 3-bromo vs. 5-bromo) can skew bioactivity results. HPLC-MS validation is critical .
- Experimental Conditions : Varying cell culture media (e.g., serum concentration) or assay pH alters compound stability and activity .
- Substituent Synergy : Cooperative effects of multiple substituents (e.g., bromine + methyl groups) may amplify or mask individual contributions .
- Resolution Strategies :
Advanced Computational Studies
Q. Q6. How do density functional theory (DFT) studies enhance the understanding of 5-Bromo-1H-1,2,4-triazole hydrochloride’s electronic properties?
A6.
- Applications of DFT :
- Reactivity Prediction : Exact exchange functionals (e.g., B3LYP) calculate electron density maps, identifying nucleophilic/electrophilic sites .
- Thermochemical Accuracy : DFT predicts atomization energies with <3 kcal/mol deviation from experimental data, aiding reaction pathway optimization .
- Tautomer Stability : Energy comparisons between tautomers (e.g., 5-bromo vs. 3-bromo) align with crystallographic data, validating computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
